molecular formula C19H19N3O3 B2466828 1-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-4-phenylbutan-1-one CAS No. 1428347-84-5

1-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-4-phenylbutan-1-one

Cat. No. B2466828
CAS RN: 1428347-84-5
M. Wt: 337.379
InChI Key: DLQYVSFGTLWFNL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 3-aryl-3-(furan-2-yl)propenoic acid derivatives has been developed based on the hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH afford products of hydroarylation of the carbon–carbon double bond, 3-aryl-3-(furan-2-yl)propenoic acid derivatives .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been analyzed. Reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH afford products of hydroarylation of the carbon–carbon double bond, 3-aryl-3-(furan-2-yl)propenoic acid derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the properties of 3-(furan-2-yl)propenoic acids and their esters have been studied .

Scientific Research Applications

Chemical Transformations and Heterocyclic Derivatives

Research has delved into the transformation of furanone derivatives into oxazinone and pyrimidinone heterocycles, showcasing the versatility of furan-based compounds in creating diverse chemical structures. A study highlights the synthesis of a 2-(furan-2-ylmethylene)-4-oxo-4-phenylbutanoyl azide, which undergoes thermolysis and base-catalyzed decomposition to yield oxazinone and pyrimidinone derivatives. These transformations are elucidated through spectral data and elemental analyses, illustrating the compound's potential as a precursor for various heterocyclic compounds (Hashem et al., 2017).

Therapeutic Potential of Oxadiazole Derivatives

Oxadiazole and furadiazole rings, key structural components of the compound, are noted for their significant chemical and biological properties. These heterocyclic compounds, including 1,3,4-oxadiazoles and 1,2,4-oxadiazoles, exhibit a broad range of activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant properties. The versatility of these rings makes them crucial in drug development, with several commercial drugs incorporating these structures for their beneficial effects (Siwach & Verma, 2020).

Applications in Material Science

The compound's structural motifs are instrumental in the synthesis of novel poly(arylene ether)s containing 1,3,4-oxadiazole and triazole units. These polymers demonstrate good thermal stability and potential for high-performance materials due to their inherent properties like solubility in specific solvents and higher glass transition temperatures. Such studies underline the compound's relevance in developing advanced materials with tailored properties for industrial applications (Rahmani & Shafiei zadeh Mahani, 2015).

Antimicrobial and Antifungal Activities

The antimicrobial evaluation of 1,3,4-oxadiazole derivatives, closely related to the discussed compound, reveals their potent antibacterial and antifungal activities. Such compounds, synthesized from ethyl mandelate and acylhydrazide, display significant efficacy against various pathogens, including Staphylococcus aureus and Escherichia coli. This highlights the compound's potential in the development of new antimicrobial agents to combat resistant strains of bacteria and fungi (Jafari et al., 2017).

Mechanism of Action

The mechanism of action of similar compounds has been studied. For example, azetidin-2-ones, which are part of antibiotics structure, are known to exhibit interesting biological activities. Their mechanism of action is by targeting the transpeptidase enzymes (penicillin-binding proteins), which are required for bacterial cell-wall synthesis .

Future Directions

The future directions for the study of similar compounds could include further investigation into their synthesis, properties, and potential applications. For instance, furan derivatives are considered platform chemicals and are widely used for the synthesis of many fine chemicals, pharmaceuticals, polymers, resins, solvents, adhesives, fungicides, paints, antifreezes, fuels, and others .

properties

IUPAC Name

1-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-4-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c23-17(10-4-8-14-6-2-1-3-7-14)22-12-15(13-22)19-20-18(21-25-19)16-9-5-11-24-16/h1-3,5-7,9,11,15H,4,8,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQYVSFGTLWFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCCC2=CC=CC=C2)C3=NC(=NO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-4-phenylbutan-1-one

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